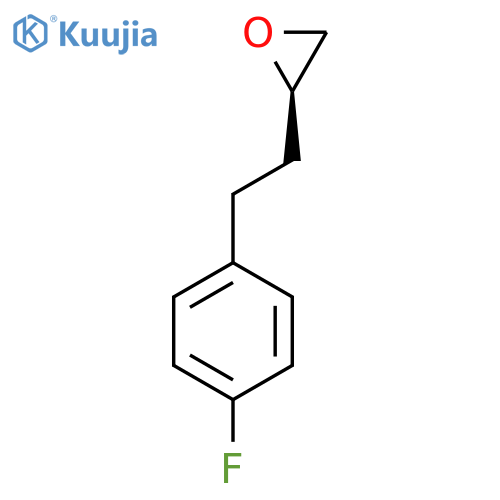

Cas no 2227827-25-8 ((2R)-2-2-(4-fluorophenyl)ethyloxirane)

(2R)-2-2-(4-fluorophenyl)ethyloxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-2-(4-fluorophenyl)ethyloxirane

- EN300-1780564

- 2227827-25-8

- (2R)-2-[2-(4-fluorophenyl)ethyl]oxirane

-

- インチ: 1S/C10H11FO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2/t10-/m1/s1

- InChIKey: YWGFIRQGBKIWLB-SNVBAGLBSA-N

- SMILES: FC1C=CC(=CC=1)CC[C@@H]1CO1

計算された属性

- 精确分子量: 166.079393132g/mol

- 同位素质量: 166.079393132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 141

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.3

- トポロジー分子極性表面積: 12.5Ų

(2R)-2-2-(4-fluorophenyl)ethyloxirane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1780564-2.5g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 2.5g |

$3051.0 | 2023-09-20 | ||

| Enamine | EN300-1780564-1g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 1g |

$1557.0 | 2023-09-20 | ||

| Enamine | EN300-1780564-1.0g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1780564-5.0g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 5g |

$4517.0 | 2023-06-02 | ||

| Enamine | EN300-1780564-0.05g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 0.05g |

$1308.0 | 2023-09-20 | ||

| Enamine | EN300-1780564-0.1g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 0.1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1780564-0.5g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 0.5g |

$1495.0 | 2023-09-20 | ||

| Enamine | EN300-1780564-0.25g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 0.25g |

$1432.0 | 2023-09-20 | ||

| Enamine | EN300-1780564-10g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 10g |

$6697.0 | 2023-09-20 | ||

| Enamine | EN300-1780564-5g |

(2R)-2-[2-(4-fluorophenyl)ethyl]oxirane |

2227827-25-8 | 5g |

$4517.0 | 2023-09-20 |

(2R)-2-2-(4-fluorophenyl)ethyloxirane 関連文献

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

(2R)-2-2-(4-fluorophenyl)ethyloxiraneに関する追加情報

(2R)-2-2-(4-Fluorophenyl)ethyloxirane: A Comprehensive Overview

Introduction to (2R)-2-2-(4-Fluorophenyl)ethyloxirane

Cas No 2227827-25-8, commonly referred to as (2R)-2-2-(4-fluorophenyl)ethyloxirane, is a specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in organic synthesis. Recent advancements in synthetic methodologies have further enhanced its utility, positioning it as a key player in modern chemical research.

Structural Insights and Synthesis

The structure of (2R)-oxirane derivative is defined by an epoxide ring attached to a chiral center, which is further connected to a fluorophenyl group. This configuration imparts the compound with distinct physical and chemical properties. The synthesis of this compound involves multi-step processes, often employing asymmetric catalysis to achieve high enantiomeric excess. Researchers have recently explored novel catalysts and reaction conditions to optimize the synthesis of (R)-configured oxiranes, ensuring scalability and sustainability.

Applications in Pharmaceutical Research

One of the most promising applications of (2R)-oxirane derivatives lies in the pharmaceutical industry. The compound serves as an intermediate in the synthesis of bioactive molecules, including antibiotics and anticancer agents. For instance, studies have shown that derivatives of (R)-configured epoxides can exhibit potent inhibitory effects against specific enzymes involved in disease pathways. Recent clinical trials have highlighted the potential of these compounds in developing next-generation therapeutics.

Role in Agrochemical Development

In the agrochemical sector, (R)-configured oxiranes are being investigated for their pesticidal properties. Their ability to target specific pests without adverse effects on non-target organisms makes them attractive candidates for sustainable agriculture. Recent research has focused on enhancing the stability and bioavailability of these compounds, ensuring their effectiveness under varying environmental conditions.

Materials Science and Polymer Applications

Beyond traditional applications, Cas No 2227827-25-8 has found utility in materials science. The compound's epoxide functionality enables it to participate in polymerization reactions, leading to the development of novel materials with tailored mechanical properties. Researchers are exploring its use in creating biodegradable polymers, addressing the growing demand for eco-friendly solutions.

Conclusion and Future Prospects

(R)-configured oxiranes, represented by Cas No 2227827-25-8, continue to be a focal point in chemical research due to their versatility and unique properties. With ongoing advancements in synthetic techniques and application development, this compound holds immense potential across multiple industries. As researchers delve deeper into its capabilities, (R)-configured oxiranes are poised to play an even more significant role in shaping future innovations.

2227827-25-8 ((2R)-2-2-(4-fluorophenyl)ethyloxirane) Related Products

- 1126522-69-7(9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)

- 2228385-41-7(2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole)

- 2059993-68-7(6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)

- 2374145-13-6(4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol)

- 2411338-00-4((2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide)

- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)

- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)

- 2331211-57-3((1S,3R)-3-Amino-cyclohexanol hydrochloride)